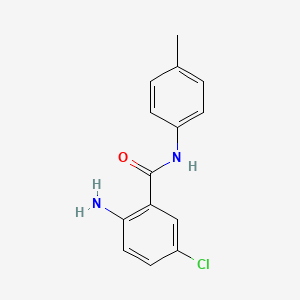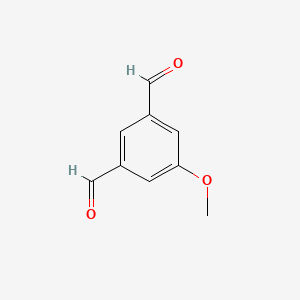
5-Methoxyisophthalaldehyde
描述
5-Methoxyisophthalaldehyde is an aromatic aldehyde with the molecular formula C9H8O4 It is characterized by the presence of a methoxy group (-OCH3) and two formyl groups (-CHO) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 5-Methoxyisophthalaldehyde can be synthesized through several methods. One common approach involves the Duff reaction, where phenols are formylated in the presence of hexamethylenetetramine and an acid catalyst. Another method includes the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to introduce formyl groups onto the aromatic ring.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The Duff reaction is favored for its simplicity and relatively mild conditions, while the Vilsmeier-Haack reaction is chosen for its high selectivity and efficiency.
化学反应分析
Types of Reactions: 5-Methoxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Methoxyisophthalic acid.
Reduction: 5-Methoxyisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Methoxyisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in synthesizing compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 5-Methoxyisophthalaldehyde exerts its effects depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in various chemical syntheses and biological applications. The methoxy group can also participate in electron-donating interactions, influencing the compound’s overall reactivity and stability.
相似化合物的比较
4-Hydroxy-5-methoxyisophthalaldehyde: Similar structure but with a hydroxyl group instead of a second formyl group.
5-Hydroxy-4-methoxyisophthalaldehyde: Another isomer with different positioning of the hydroxyl and methoxy groups.
Uniqueness: 5-Methoxyisophthalaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-methoxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFIDJNXLPYIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447160 | |
| Record name | 5-methoxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90560-22-8 | |
| Record name | 5-methoxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Methoxyisophthalaldehyde synthesized?
A: this compound can be synthesized by oxidizing a mixture of guaiacol, formalin, and caustic soda. This mixture is left to stand at room temperature for 1-3 days before being oxidized with m-nitrobenzenesulfonic acid. []
Q2: What is the role of this compound in synthesizing other compounds?
A: this compound, acting as an aromatic dialdehyde, can undergo Knoevenagel condensation with malonic acid. This reaction utilizes both aldehyde groups, resulting in the formation of β-(2-Alkoxy-3-methoxyzimtsäure-5)-acrylsäuren. []
Q3: Can this compound be used in radiolabeling reactions?
A: Yes, this compound has been successfully employed in nucleophilic [18F]fluorination reactions. These reactions demonstrate high radiochemical yields, reaching up to 72%, when specific conditions like temperature and the presence of Wilkinson's catalyst are controlled. []
Q4: Are there any structural analogs of this compound with similar reactivity?
A: Yes, 4-Alkoxy-5-methoxyisophthalaldehydes, structural analogs of this compound, exhibit similar reactivity in Knoevenagel condensation with malonic acid. This reaction highlights the consistent reactivity of the aldehyde groups in these compounds. []
Q5: What other compounds can be synthesized using this compound as a starting material?
A: this compound can be used as a starting material to synthesize N-(2,4-diformyl-5-hydroxyphenyl)acetamide. This synthesis involves a multi-step process including protection, deprotection, and other chemical transformations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


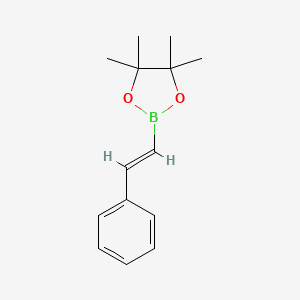
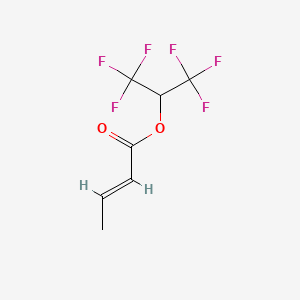
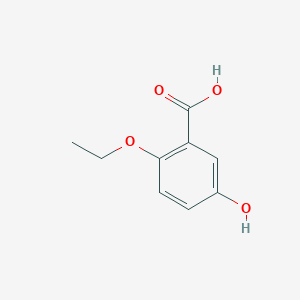
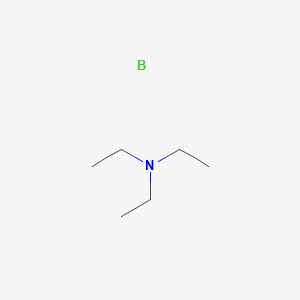
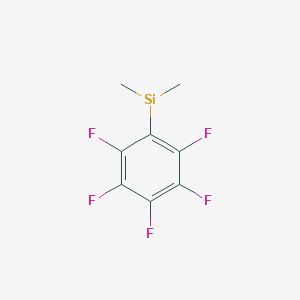
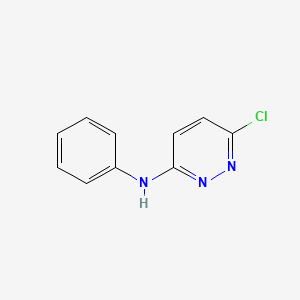
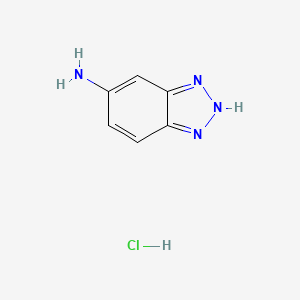
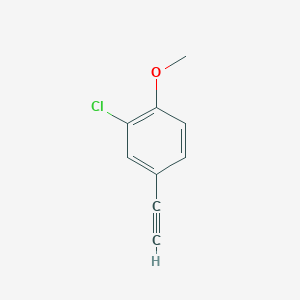
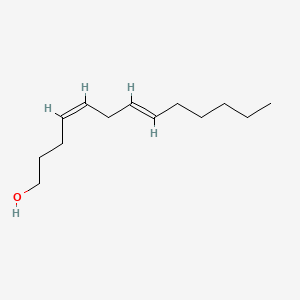
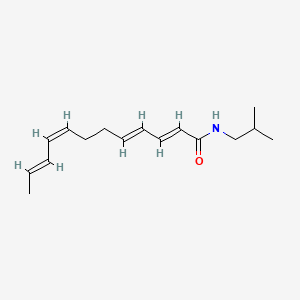
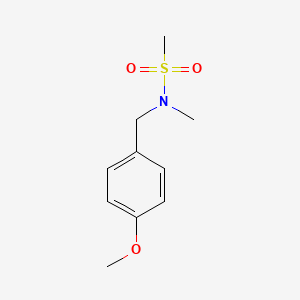
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
